5-エチル-1H-1,2,3,4-テトラゾール

概要

説明

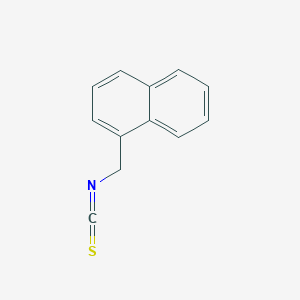

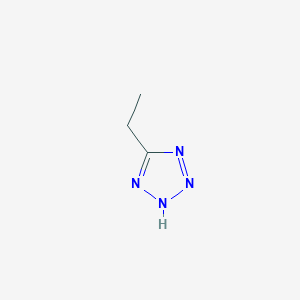

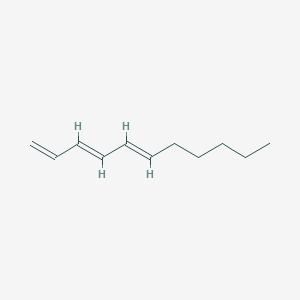

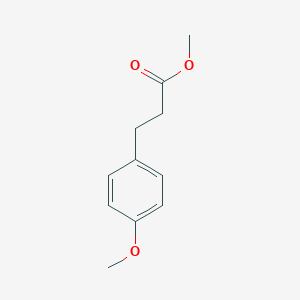

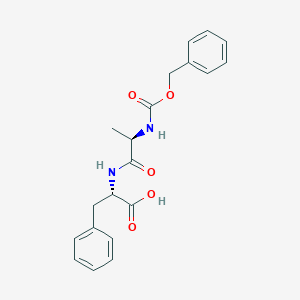

5-ethyl-1H-1,2,3,4-tetrazole (EET) is an organic compound with a unique structure that has been studied extensively in recent years. EET is a five-membered ring containing four nitrogen atoms, one carbon atom, and one hydrogen atom. It is a colorless and odorless solid, with a melting point of 66.6 °C. EET is a versatile molecule that has been used in a variety of scientific applications, including synthesis, drug delivery, and biochemistry.

科学的研究の応用

医薬品および製薬における用途

テトラゾールおよびその誘導体、特に5-エチル-1H-1,2,3,4-テトラゾールは、医薬品および製薬における用途において非常に重要な役割を果たしています . それらは医薬品化学においてカルボン酸の生体等価体置換基として用いられてきました .

オリゴヌクレオチドの合成

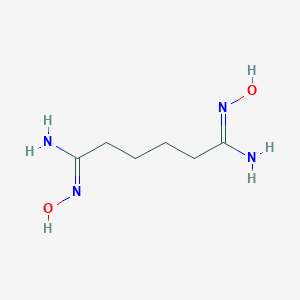

1H-テトラゾールおよびその誘導体は、カップリング反応の酸性活性化剤として、オリゴヌクレオチド合成に広く用いられています . 例えば、5-(エチルチオ)-1H-テトラゾール (ETT) は、オリゴヌクレオチド合成中のジヌクレオチドリン酸の形成のために、ヌクレオシドホスホラミダイトをヌクレオシドとの縮合に向けて活性化する効率的な活性化剤です .

環境に優しい合成

5-エチル-1H-1,2,3,4-テトラゾールを含むテトラゾール誘導体の合成は、水溶媒の使用、穏やかな条件、無毒性、容易な抽出、容易な設定、低コストなど、環境に優しい方法で、良好な収率から優れた収率で達成することができます .

生物活性

テトラゾールは、抗菌、抗真菌、抗腫瘍、鎮痛、抗侵害受容、抗マイコバクテリア、抗糖尿病、抗痙攣、シクロオキシゲナーゼ阻害、抗炎症、抗高血圧作用など、幅広い生物活性を示します .

安定な金属化合物および分子錯体の形成

テトラゾールの窒素の電子密度は、多くの安定な金属化合物や分子錯体の形成につながります .

芳香族化合物と同様の反応性

5-置換テトラゾールの反応性は芳香族化合物と同様です。 テトラゾールは、6π電子を持つ5員環のアザ化合物です .

作用機序

Target of Action

5-Ethyl-1H-1,2,3,4-tetrazole, also known as 5-ethyl-2h-tetrazole, is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . It can be used as a substituent of various functional groups in the development of biologically active substances . The primary targets of this compound are therefore dependent on the specific biologically active substances it is incorporated into.

Mode of Action

The mode of action of 5-ethyl-1H-1,2,3,4-tetrazole is primarily through its interaction with its targets as an isosteric replacement for carboxylic acids . This means that it mimics the structure and function of carboxylic acids, allowing it to interact with the same targets without being metabolized or broken down . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Biochemical Pathways

The biochemical pathways affected by 5-ethyl-1H-1,2,3,4-tetrazole are largely dependent on the specific biologically active substances it is incorporated into. As an isosteric replacement for carboxylic acids, it can potentially affect a wide range of biochemical pathways that involve carboxylic acids . .

Pharmacokinetics

As an isosteric replacement for carboxylic acids, it is expected to be resistant to metabolism, which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of 5-ethyl-1H-1,2,3,4-tetrazole’s action are primarily through its role as an isosteric replacement for carboxylic acids . By mimicking the structure and function of carboxylic acids, it can interact with the same molecular and cellular targets without being metabolized or broken down . This can result in the activation of nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .

Action Environment

The action, efficacy, and stability of 5-ethyl-1H-1,2,3,4-tetrazole can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by conditions such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

将来の方向性

Tetrazoles have broad applications in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials . They are also investigated as potential explosives and as rocket propellant components based on their high energy properties . Future research in this field is expected to explore more about the properties and applications of tetrazoles .

生化学分析

Biochemical Properties

5-Ethyl-1H-1,2,3,4-tetrazole plays a significant role in biochemical reactions. It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Molecular Mechanism

It is known that tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines . These can in turn undergo a variety of 1,3-dipolar cycloaddition reactions .

Temporal Effects in Laboratory Settings

Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents .

Dosage Effects in Animal Models

Some tetrazole derivatives have been shown to exhibit anti-inflammatory activity in animal models of inflammation .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .

Transport and Distribution

Tetrazoles are known to be soluble in water and acetonitrile , suggesting that they may be readily transported and distributed within biological systems.

Subcellular Localization

Given its solubility in water and acetonitrile , it may be able to cross cell membranes and localize to various subcellular compartments.

特性

IUPAC Name |

5-ethyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRMPMCAOPMOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902468 | |

| Record name | NoName_1712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16687-59-5 | |

| Record name | NSC11137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)